![molecular formula C18H20O3 B14295009 3-Ethoxy-2-methoxy-1,2-diphenylpropan-1-one CAS No. 128426-54-0](/img/structure/B14295009.png)
3-Ethoxy-2-methoxy-1,2-diphenylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethoxy-2-methoxy-1,2-diphenylpropan-1-one is an organic compound with a complex structure that includes ethoxy, methoxy, and diphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-2-methoxy-1,2-diphenylpropan-1-one typically involves multi-step organic reactions. One common method includes the alkylation of 2-methoxy-1,2-diphenylpropan-1-one with ethyl iodide in the presence of a strong base like potassium carbonate. The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ethoxy group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Ethoxy-2-methoxy-1,2-diphenylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or methoxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3-Ethoxy-2-methoxy-1,2-diphenylpropan-1-one is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicine, derivatives of this compound are explored for their potential use in drug development. Its unique structure allows for modifications that can enhance biological activity and selectivity.
Industry: Industrially, this compound is used in the production of specialty chemicals, including fragrances and polymers. Its stability and reactivity make it suitable for various applications.
Wirkmechanismus
The mechanism of action of 3-Ethoxy-2-methoxy-1,2-diphenylpropan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
1,3-Diphenyl-2-propanone: Used as a precursor in the synthesis of polyphenylene dendrimers and other polymers.
3-Methoxy-1,2-propanediol: Studied as a cryoprotective agent for mononuclear blood cells.
3-Ethoxy-1,2-propanediol: Used as a solvent and crosslinking agent in various industries.
Uniqueness: 3-Ethoxy-2-methoxy-1,2-diphenylpropan-1-one stands out due to its combination of ethoxy, methoxy, and diphenyl groups, which confer unique chemical properties
Eigenschaften
CAS-Nummer |
128426-54-0 |
---|---|
Molekularformel |
C18H20O3 |
Molekulargewicht |
284.3 g/mol |
IUPAC-Name |
3-ethoxy-2-methoxy-1,2-diphenylpropan-1-one |
InChI |
InChI=1S/C18H20O3/c1-3-21-14-18(20-2,16-12-8-5-9-13-16)17(19)15-10-6-4-7-11-15/h4-13H,3,14H2,1-2H3 |
InChI-Schlüssel |
YWDXVJWEPIMHBP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCC(C1=CC=CC=C1)(C(=O)C2=CC=CC=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.